molecular formula C10H18CoO5 B1141633 Cobalt(II) acetylacetonate hydrate CAS No. 123334-29-2

Cobalt(II) acetylacetonate hydrate

Cat. No.: B1141633
CAS No.: 123334-29-2
M. Wt: 277.18 g/mol
InChI Key: JHWSVOFBMAXGJH-SUKNRPLKSA-N
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Description

Cobalt(II) acetylacetonate hydrate is a coordination compound with the chemical formula Co(C5H7O2)2·xH2O. It is commonly used as a precursor to synthesize cobalt-containing materials and as a catalyst in various organic synthesis reactions . The compound is known for its vibrant red color and is often used in research and industrial applications due to its stability and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) acetylacetonate hydrate can be synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) acetylacetonate hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cobalt(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cobalt(II) acetylacetonate hydrate can be compared with other metal acetylacetonates, such as:

  • Nickel(II) acetylacetonate
  • Copper(II) acetylacetonate
  • Iron(III) acetylacetonate

Uniqueness

This compound is unique due to its specific reactivity and stability, making it suitable for a wide range of applications. Compared to nickel(II) and copper(II) acetylacetonates, this compound often exhibits higher catalytic activity in certain reactions and better thermal stability .

Similar Compounds

Properties

CAS No.

123334-29-2

Molecular Formula

C10H18CoO5

Molecular Weight

277.18 g/mol

IUPAC Name

cobalt;(Z)-4-hydroxypent-3-en-2-one;hydrate

InChI

InChI=1S/2C5H8O2.Co.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/b2*4-3-;;

InChI Key

JHWSVOFBMAXGJH-SUKNRPLKSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Co]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Co]

physical_description

Blue to black crystals, slightly soluble in water;  [MSDSonline]

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of Cobalt(II) acetylacetonate?

A1: The molecular formula of the anhydrous form is Co(C5H7O2)2, and its molecular weight is 257.19 g/mol. []

Q2: What spectroscopic techniques are used to characterize Cobalt(II) acetylacetonate?

A2: Common techniques include:* X-ray diffraction (XRD): Reveals the crystal structure and phase purity. [, ]* Nuclear magnetic resonance (NMR) spectroscopy: Provides information about the compound's structure and interactions. [, ]* Fourier transform infrared spectroscopy (FTIR): Identifies functional groups and bonding characteristics. [, ]* UV/Vis spectroscopy: Used to study its electronic transitions and interactions with other molecules. []* X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states of cobalt. []

Q3: How does Cobalt(II) acetylacetonate behave in different solvents?

A3: Its solubility and stability vary depending on the solvent:* Highly soluble in: Ethanol, methanol, and other coordinating solvents like tetrahydrofuran (THF). [, ]* Moderately soluble in: Non-coordinating solvents like benzene and cyclohexane. [, ]* Poorly soluble in: Water. []

Q4: What are the major catalytic applications of Cobalt(II) acetylacetonate?

A5: It serves as a catalyst in various reactions, including:* Epoxidation of olefins: Converts alkenes to epoxides using oxygen as an oxidant. [, , ]* Deperoxidation of hydroperoxides: Breaks down hydroperoxides into less harmful compounds. []* Hydrodesulfurization: Removes sulfur from petroleum products, improving fuel quality. []* Cross-coupling reactions: Facilitates the formation of carbon-carbon bonds between organic molecules. []* Polymerization: Acts as a mediator in controlled radical polymerization reactions. [, , , , ]

Q5: How does Cobalt(II) acetylacetonate act as a catalyst in polymerization reactions?

A6: It functions as a reversible trapping agent for growing polymer chains, enabling control over molecular weight and dispersity. [, , , ] Different mechanisms, such as degenerative chain transfer or reversible termination, can be involved depending on the specific reaction conditions and additives. []

Q6: How does the presence of other ligands affect the catalytic activity of Cobalt(II) acetylacetonate?

A7: The addition of ligands like nonylphenol or amino compounds can significantly impact its activity and selectivity in reactions such as dicyanate ester curing and vinyl acetate polymerization. [, ]

Q7: What insights have computational studies provided into the behavior of Cobalt(II) acetylacetonate?

A8: Density functional theory (DFT) calculations have been used to:* Investigate its electronic structure and conformational stability. []* Understand the role of monomer coordination in polymerization reactions. []* Study the interactions between Cobalt(II) acetylacetonate and carbon nanotubes in oxygen reduction reactions. []* Analyze the charge densities of molybdophosphonate clusters linked with Cobalt(II) acetylacetonate. []

Q8: How do structural modifications of Cobalt(II) acetylacetonate affect its catalytic activity?

A9:
Changing the β-diketonate ligand: Replacing acetylacetonate with bulkier ligands like 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) can alter solubility in supercritical carbon dioxide. []* Using different ancillary ligands:* Employing ligands like 1,3-bis(2-pyridylimino)isoindolate (bpi) in cobalt complexes can enhance control over acrylate polymerization. []

Q9: How can the stability of Cobalt(II) acetylacetonate be improved?

A10: * Formulating it as a hydrate: The hydrated form (Co(acac)2·2H2O) shows higher stability in air compared to the anhydrous form. [, ]* Anchoring it onto solid supports: Immobilizing it onto materials like magnetic mesoporous silica nanospheres enhances stability and recyclability. []

Q10: How is Cobalt(II) acetylacetonate used in material science?

A11: It serves as a precursor for synthesizing various cobalt-containing materials, including:* Cobalt oxide (Co3O4) thin films: Used in electrochromic devices and as catalysts. [, ]* Cobalt phosphide (CoP) nanostructures: Highly active electrocatalysts for the hydrogen evolution reaction (HER). [, ]* ZIF-67 thin films: Porous materials with applications in gas storage and separation. []

Q11: What are the environmental concerns associated with Cobalt(II) acetylacetonate?

A12: * Cobalt toxicity: While cobalt is an essential trace element, high concentrations can be toxic to humans and the environment. []* Waste management: Proper disposal and recycling methods are crucial to minimize its environmental impact. []

Q12: What are some historical milestones in research involving Cobalt(II) acetylacetonate?

A13: * Early studies on its synthesis and structure: Laid the foundation for understanding its properties and applications. []* Discovery of its catalytic activity in polymerization: Opened up new avenues for controlled polymer synthesis. []* Development of supported Cobalt(II) acetylacetonate catalysts: Led to more stable and reusable catalytic systems. []

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